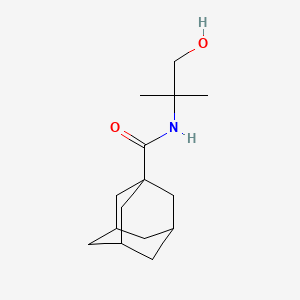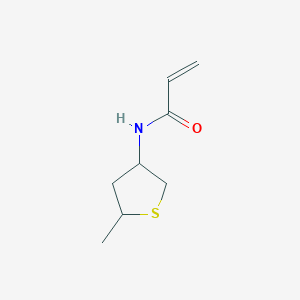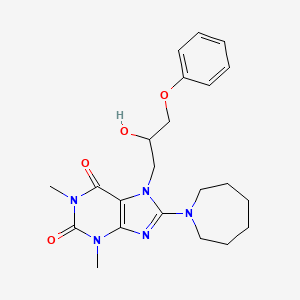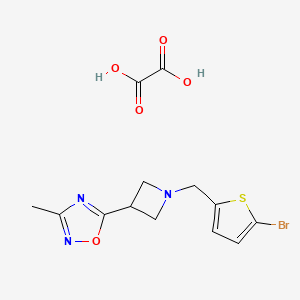
N-(2-hydroxy-1,1-dimethylethyl)adamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-hydroxy-1,1-dimethylethyl)adamantane-1-carboxamide” is a derivative of adamantane . Adamantane is a tricyclic cage compound with a formula of C10H16 . The incorporation of adamantane fragments in pharmaceuticals has an effect of improving the lipophilicity and stability of drugs . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .
Synthesis Analysis
The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . In a review, a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds were discussed . These reactions provide a variety of products incorporating diverse functional groups .Molecular Structure Analysis
Adamantane is the smallest molecular representative of the diamond family . Accordingly, adamantane is a member of a class of molecules called diamondoids, which are molecules possessing at least one adamantane unit which are totally or largely superimposable on the diamond lattice .Chemical Reactions Analysis
The high reactivity of adamantane compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . A wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds have been reported .Physical And Chemical Properties Analysis
Adamantane is a tricyclic cage compound . The incorporation of adamantane fragments in pharmaceuticals can improve the lipophilicity and stability of drugs . More specific physical and chemical properties of “this compound” are not provided in the search results.科学的研究の応用
Catalytic Synthesis Applications
In the realm of organic chemistry, the catalytic synthesis of N-Aryladamantane-1-carboxamides showcases the utility of adamantane derivatives. Shishkin et al. (2020) developed a method for synthesizing N-Aryl(benzyl)adamantane-1-carboxamides with high yields through the reaction of adamantane-1-carboxylic acid with aromatic amines, facilitated by phosphorus trichloride and other catalysts. This process exemplifies the adaptability of adamantane derivatives in synthesizing complex organic molecules with potential applications in pharmaceuticals and materials science (Shishkin et al., 2020).
Antiviral Activity
The antiviral properties of adamantane derivatives have been extensively studied. Göktaş et al. (2012) conducted research on 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, revealing their potential as inhibitors against influenza A and B viruses. The study highlighted the importance of the adamantane moiety in enhancing the antiviral activity of these compounds, suggesting their use in developing new antiviral drugs (Göktaş et al., 2012).
Neuroprotective Agents
Adamantane derivatives have also been explored for their neuroprotective potential. Joubert et al. (2011) synthesized fluorescent heterocyclic adamantane amines that demonstrated multifunctional neuroprotective activity. These compounds inhibited various neurological targets and acted as antioxidants, highlighting their potential application in treating neurodegenerative diseases (Joubert et al., 2011).
Biocatalytic Oxidation
In the field of biotechnology, Sarkar et al. (2016) demonstrated the use of directing groups for the selective biocatalytic oxidation of unactivated adamantyl C-H bonds. This study provides insights into the functionalization of adamantane derivatives using biocatalysis, offering environmentally friendly alternatives for modifying this rigid structure for various applications (Sarkar et al., 2016).
作用機序
Target of Action
Adamantane derivatives are known for their diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They often interact with various biological targets due to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . These intermediates can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Biochemical Pathways
Adamantane derivatives are known to interact with various biochemical pathways due to their unique structural properties .
Pharmacokinetics
The incorporation of adamantane fragments in pharmaceuticals is known to improve the lipophilicity and stability of drugs .
Result of Action
Adamantane derivatives are known for their diverse applications in medicinal chemistry, which suggests they may have various molecular and cellular effects .
Action Environment
The unique structural properties of adamantane derivatives suggest that they may be influenced by various environmental factors .
特性
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-14(2,9-17)16-13(18)15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12,17H,3-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDGKQORLPRYAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2812930.png)
![N-(4-acetylphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2812934.png)

![N-(furan-2-ylmethyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2812937.png)
![2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2812939.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2812944.png)


![N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2812947.png)
![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbutanamide](/img/structure/B2812948.png)
![4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2812949.png)

